2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is an organic compound that features a benzamide core substituted with a bromine atom and a furan ring
Mechanism of Action
Target of Action
The primary targets of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide are the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.
Mode of Action
This compound acts as an active inhibitor of its targets . By binding to these receptors, it disrupts the normal signaling pathways in these bacteria, thereby inhibiting their ability to communicate and coordinate group behaviors.
Biochemical Pathways
The compound affects the quorum sensing pathways in the target bacteria . Quorum sensing is a system of stimulus and response correlated to population density. By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, produce virulence factors, and resist antibiotics.
Result of Action
The inhibition of quorum sensing by this compound leads to a decrease in the virulence of the target bacteria . This can result in a reduced ability for the bacteria to cause disease, making it easier for the host’s immune system to clear the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide typically involves the bromination of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide. This can be achieved through the reaction of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)benzamide derivatives with different substituents.
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of N-(2-(furan-3-yl)-2-hydroxyethyl)benzylamine.
Scientific Research Applications
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tubercular and anti-cancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a pharmacological agent.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(dibenzo[b,d]furan-3-yl)benzamide
- 2-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Uniqueness
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-11-4-2-1-3-10(11)13(17)15-7-12(16)9-5-6-18-8-9/h1-6,8,12,16H,7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMINRHSWBIKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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